Thermal Conductivity Enhancement in Epoxy Resins via LCER Formulation
A biphenyl liquid crystalline small molecule (BLCM) synthesized from 1,6′-dibromohexene was incorporated as a co-curing agent into a bisphenol A epoxy resin matrix. When the BLCM mass fraction reached 60% of the epoxy (LCER3), the resulting composite exhibited a thermal conductivity (λ) of 0.42 W/(m·K), representing a 2.1-fold increase compared to the baseline epoxy cured with DDM only (LCER0, λ = 0.20 W/(m·K)) [1]. This enhancement is directly attributed to the local ordering induced by the rigid, mesogen-containing BLCM derived from the unsaturated dibromohexene monomer.
| Evidence Dimension | Intrinsic Thermal Conductivity (λ) |
|---|---|
| Target Compound Data | 0.42 W/(m·K) |
| Comparator Or Baseline | Epoxy resin cured with DDM only (LCER0): 0.20 W/(m·K) |
| Quantified Difference | +110% (2.1x increase) |
| Conditions | Bisphenol A epoxy (E-51) matrix, DDM curing agent, 60 wt% BLCM co-curing agent derived from 1,6′-dibromohexene |
Why This Matters
For applications requiring heat dissipation, such as electronic encapsulation, a 2.1x improvement in intrinsic thermal conductivity offers a quantifiable performance advantage that directly influences material selection.
- [1] Dang, J., Zhang, J., Li, M., Dang, L., & Gu, J. (2022). Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. Polymer Chemistry, 13(42), 6046-6053. View Source
